molecular formula C17H16N4O3S3 B11704268 3-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]propanamide

3-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]propanamide

Cat. No.: B11704268
M. Wt: 420.5 g/mol
InChI Key: NIGYUCIBCOTXNI-LCYFTJDESA-N
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Description

3-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]propanamide is a complex organic compound that features a thiazolidine ring, a thiadiazole ring, and a methoxybenzylidene group

Preparation Methods

The synthesis of 3-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]propanamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiazolidine and thiadiazole intermediates, followed by their coupling under specific conditions. The reaction conditions may include the use of solvents like dimethylformamide (DMF) and catalysts such as trifluoroacetic acid .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxybenzylidene group, using reagents like sodium methoxide.

    Major Products: The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidine and thiadiazole rings are known to interact with biological macromolecules, potentially inhibiting their activity or altering their function. The methoxybenzylidene group may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds include those with thiazolidine or thiadiazole rings, such as:

  • 2-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-methylbutanoic acid
  • (3Z)-3-(4-methoxybenzylidene)-2,4(3H,5H)-furandione
  • (3-(benzyloxy)-4-methoxybenzylidene)methylamine

Compared to these compounds, 3-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]propanamide is unique due to its combination of functional groups, which may confer distinct chemical and biological properties .

Properties

Molecular Formula

C17H16N4O3S3

Molecular Weight

420.5 g/mol

IUPAC Name

3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide

InChI

InChI=1S/C17H16N4O3S3/c1-10-19-20-16(26-10)18-14(22)7-8-21-15(23)13(27-17(21)25)9-11-3-5-12(24-2)6-4-11/h3-6,9H,7-8H2,1-2H3,(H,18,20,22)/b13-9-

InChI Key

NIGYUCIBCOTXNI-LCYFTJDESA-N

Isomeric SMILES

CC1=NN=C(S1)NC(=O)CCN2C(=O)/C(=C/C3=CC=C(C=C3)OC)/SC2=S

Canonical SMILES

CC1=NN=C(S1)NC(=O)CCN2C(=O)C(=CC3=CC=C(C=C3)OC)SC2=S

Origin of Product

United States

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